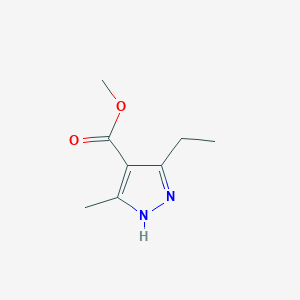

methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)5(2)9-10-6/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRLVHUEBJKLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742257 | |

| Record name | Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89270-11-1 | |

| Record name | Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Preparation Routes

Methylation of 3-Ethyl-5-Pyrazolecarboxylate Esters Using Dimethyl Carbonate

A prominent method replaces toxic methylating agents like dimethyl sulfate with dimethyl carbonate, which is environmentally benign and safer to handle. The process involves:

- Starting Materials: 3-ethyl-5-pyrazolecarboxylic acid methyl or ethyl esters.

- Reagents: Sodium hydride (NaH, 60% dispersion), dimethyl carbonate, and a polar aprotic solvent such as dimethylformamide (DMF).

- Conditions: The mixture is reacted at 80–140°C for approximately 4 hours.

- Mechanism: Dimethyl carbonate acts as a methylating agent, methylating the nitrogen atom on the pyrazole ring to give 1-methyl-3-ethyl-5-pyrazolecarboxylate esters.

- Advantages: Avoids environmental pollution associated with dimethyl sulfate and achieves good conversion rates.

This method yields methylated pyrazole esters with high purity and yield, suitable for further functionalization or direct use.

Cyclocondensation and Esterification Route

Another classical approach involves:

- Cyclocondensation: Reacting ethyl acetoacetate with hydrazine derivatives to form the pyrazole ring.

- Alkylation: Selective methylation at the N1 position using methyl iodide or dimethyl carbonate under basic conditions.

- Esterification: Formation of the methyl ester group by reaction with methanol under acidic catalysis or via direct esterification of the carboxylic acid intermediate.

- Purification: Silica gel chromatography or recrystallization to isolate the pure methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

This approach is well-documented for pyrazole derivatives and allows flexibility in substituent modification.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Methylation | 3-ethyl-5-pyrazolecarboxylate ester, NaH, dimethyl carbonate, DMF | 80–140 | 4 hours | Use of dimethyl carbonate as methylating agent; environmentally friendly |

| Cyclocondensation | Ethyl acetoacetate, hydrazine derivatives | Reflux (~100) | Several hours | Forms pyrazole ring |

| Esterification | Methanol, acid catalyst (e.g., H2SO4) | 50–70 | Several hours | Conversion of acid to methyl ester |

| Purification | Silica gel chromatography or recrystallization | Ambient | Variable | Ensures high purity (>95%) |

Purification and Yield

- Purity: Methods typically achieve purities exceeding 95%, essential for pharmaceutical or fine chemical applications.

- Yield: Reported yields range from 80% to 85% depending on reaction scale and conditions.

- Purification Techniques: Vacuum distillation, filtration to remove salts, and recrystallization are commonly employed to remove impurities such as unreacted starting materials and side-products.

Comparative Analysis of Methylation Agents

| Methylating Agent | Toxicity | Environmental Impact | Reaction Efficiency | Notes |

|---|---|---|---|---|

| Dimethyl Sulfate | High (toxic, carcinogenic) | High | High | Traditionally used, but hazardous |

| Dimethyl Carbonate | Low (green reagent) | Low | Moderate to High | Safer alternative, sustainable |

| Methyl Iodide | Moderate | Moderate | High | Effective but volatile and toxic |

Dimethyl carbonate is preferred for industrial synthesis due to its lower toxicity and environmental footprint.

Research Findings and Innovations

- Environmental Considerations: The shift from dimethyl sulfate to dimethyl carbonate methylation is a significant advancement addressing environmental safety and regulatory compliance.

- Reaction Optimization: Use of sodium hydride and DMF as solvent enhances methylation efficiency.

- Temperature Control: Maintaining reaction temperatures between 80–140°C optimizes yield without degrading sensitive pyrazole structures.

- Purification: Implementation of vacuum distillation and salt filtration improves final product purity, critical for downstream applications.

Summary Table of Preparation Methods

| Method | Starting Material | Methylating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|---|---|---|

| Dimethyl Carbonate Methylation | 3-ethyl-5-pyrazolecarboxylate ester | Dimethyl carbonate | DMF | 80–140 | ~82 | >95 | Low |

| Cyclocondensation + Esterification | Ethyl acetoacetate + hydrazine | Methyl iodide or dimethyl carbonate | Various | Reflux/50–70 | 75–85 | >95 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of pyrazole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate exhibits promising pharmacological properties, particularly as a potential therapeutic agent for various neurological and psychiatric disorders.

Case Study: Agonist Activity at Trace Amine Associated Receptors (TAARs)

Research indicates that derivatives of pyrazole compounds, including this compound, demonstrate agonistic activity at TAARs, which are implicated in several disorders such as schizophrenia and depression. The compound has been identified as a partial agonist with a favorable safety profile compared to existing therapies .

Table 1: Pharmacological Activity of this compound

| Property | Value |

|---|---|

| EC50 at hTAAR1 | [Insert specific value] |

| Selectivity Ratio (hDAT/hTAAR1) | [Insert specific value] |

| Side Effects | Minimal |

Agricultural Applications

The compound has also been explored for its potential use in agriculture as a plant growth regulator. Research suggests that pyrazole derivatives can enhance crop yield and resistance to environmental stressors.

Case Study: Crop Yield Enhancement

Studies have shown that applying this compound to certain crops can lead to improved growth rates and higher resistance to pests and diseases. This application is particularly beneficial in sustainable agriculture practices where chemical inputs are minimized .

Analytical Chemistry

In analytical chemistry, this compound is utilized in separation techniques, particularly high-performance liquid chromatography (HPLC).

Case Study: HPLC Method Development

A novel HPLC method has been developed for the separation and quantification of this compound in complex mixtures. This method employs a reverse-phase column with acetonitrile-water as the mobile phase, demonstrating high efficiency and reproducibility for analytical applications .

Mechanism of Action

The mechanism of action of methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate with structurally related pyrazole carboxylate esters, focusing on substituents, molecular properties, and biological activities:

Key Comparative Insights:

Methyl ester vs. ethyl ester: Methyl esters (as in the target compound) generally hydrolyze faster than ethyl esters under physiological conditions, which could influence drug release kinetics .

Pharmacological Activities :

- Compounds with methylsulfanyl groups (e.g., 3-methylsulfanyl derivatives) exhibit significant analgesic activity (ED₅₀ = 25 mg/kg), suggesting that the target compound’s methyl group at position 3 may contribute to similar effects .

- Azide-containing analogs are more reactive but may pose stability challenges, limiting their direct therapeutic use .

Synthetic Methodologies: The target compound can be synthesized via esterification of the corresponding carboxylic acid, analogous to methods used for ethyl 5-amino-1H-pyrazole-4-carboxylate (reflux with methanol and NaOH) .

Structural Characterization :

- ¹H NMR and IR spectroscopy are standard for confirming ester groups (e.g., C=O stretch at ~1680 cm⁻¹) and substituent positions, as demonstrated for ethyl 5-azido-1H-pyrazole-4-carboxylate .

Biological Activity

Methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate is a compound of increasing interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under acidic conditions. The process can yield various pyrazole derivatives, which can be further functionalized for enhanced biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

- Studies have shown that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

- Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds with structural similarities have been tested against multiple cancer cell lines, yielding IC50 values in the micromolar range, suggesting their potential as anticancer agents .

3. Anti-inflammatory Effects

- This compound has shown promise in reducing inflammation in preclinical models. This activity is attributed to the modulation of inflammatory pathways and cytokine production .

4. Neuroprotective Potential

- Some studies suggest that pyrazole derivatives may exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers found that it inhibited proliferation in the MCF7 breast cancer cell line with an IC50 value of 12.50 µM. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against various pathogens, revealing that this compound exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Q & A

Q. What are the standard synthetic routes for methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines or via reactions involving acid anhydrides/chlorides. For example, pyrazole derivatives are often prepared by reacting 5-amino intermediates with phenyl dithiocarbamates or acid chlorides, followed by esterification . Characterization via IR, H-NMR, and mass spectrometry is standard to confirm purity and structure .

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization involves controlling reaction conditions such as temperature (often 60–80°C for cyclocondensation), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Catalytic amounts of acetic acid or p-toluenesulfonic acid can accelerate cyclization . Monitoring reaction progress via TLC and using inert atmospheres (N) minimizes side reactions.

Q. What spectroscopic methods are critical for structural validation?

- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm for esters).

- H-NMR : Confirms substituent positions (e.g., pyrazole ring protons resonate at δ 6.5–7.5 ppm).

- Mass spectrometry : Determines molecular ion peaks (e.g., m/z 196 for the parent ion) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) enhance understanding of electronic properties?

Density Functional Theory (DFT) calculations predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For pyrazole derivatives, these studies reveal charge distribution at substituent positions, aiding in rational drug design. Basis sets like B3LYP/6-311++G(d,p) are commonly used .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., analgesic vs. anti-inflammatory potency) may arise from assay conditions (cell lines, dosage) or impurities. Researchers should:

Q. How can crystallography clarify structural ambiguities in pyrazole derivatives?

Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks). For this compound, crystallography confirms the planar pyrazole ring and ester conformation, critical for structure-activity relationships (SAR) .

Q. What are the challenges in modifying the pyrazole core for enhanced bioactivity?

Functionalization at the 1H, 3-, and 5-positions requires regioselective strategies:

- Electrophilic substitution : Limited due to electron-withdrawing ester groups.

- Cross-coupling reactions : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 5-position.

- N-alkylation : Methyl/ethyl groups at the 1H-position improve metabolic stability .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| IR (C=O) | 1702 cm | [10] |

| H-NMR (CDCl) | δ 1.35 (t, 3H, CHCH), δ 3.90 (s, 3H, COOCH) | [20] |

| MS (EI) | m/z 196 [M] | [4] |

Table 2: Common Synthetic Routes and Yields

| Route | Reactants | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, phenylhydrazine | 65–75 | [10] |

| Acid chloride coupling | 5-Amino intermediate, ClCOEt | 82 | [4] |

Critical Considerations

- Stability : Store at 2–8°C in airtight containers; decomposition products include CO and NO under combustion .

- Handling : Use inert atmospheres during synthesis to prevent oxidation of the pyrazole core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.